
(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the acrylonitrile family, which is a class of compounds that has been widely studied due to their diverse biological and chemical properties.
科学的研究の応用
Photoluminescence and Fluorescence
- Photoluminescence Characteristics : A study found that derivatives of (Z)-3-(4-bromophenyl)acrylonitrile exhibit green fluorescence in the solid state and in solution under UV irradiation, demonstrating good thermal stability with a decomposition temperature ranging from 301 to 378°C (Xu, Yu, & Yu, 2012).
- Optical Limiting Behavior : Thiophene dyes, including (Z)-3-(4-bromophenyl)acrylonitrile derivatives, show promise in optoelectronic devices for protecting human eyes and sensors, with evidence of nonlinear absorption and optical limiting under laser excitation (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Crystal Structure and Molecular Interactions
- X-ray Diffraction Analysis : The reduction of certain acrylonitriles, including (Z)-3-(4-bromophenyl) derivatives, has been studied, with the structure of specific derivatives confirmed through X-ray diffraction analysis (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
- Crystal Structure Influence on Properties : The crystal structure of compounds like (Z)-3-(4-bromophenyl)acrylonitrile significantly influences their emission properties, highlighting the role of molecular packing and intermolecular interactions (Percino et al., 2014).
Biological Applications
- Anticancer Activity : Certain derivatives of (Z)-3-(4-bromophenyl)acrylonitrile have been found to exhibit anticancer properties, indicating their potential use in medical research and treatment (Matiichuk et al., 2022).
- Antimicrobial Activities : Novel Schiff bases containing a thiazole ring, similar to (Z)-3-(4-bromophenyl)acrylonitrile, have been synthesized and shown to possess significant antimicrobial properties (Bharti, Nath, Tilak, & Singh, 2010).
特性
IUPAC Name |
(Z)-3-(4-bromophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSBPCVHEJDQRT-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

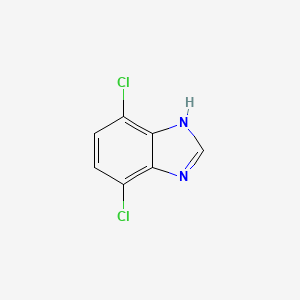
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)
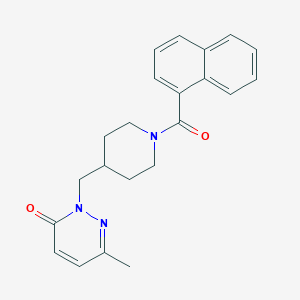
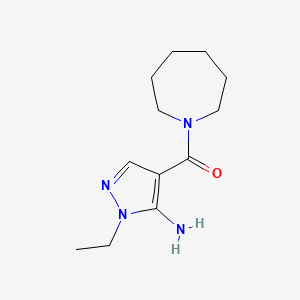
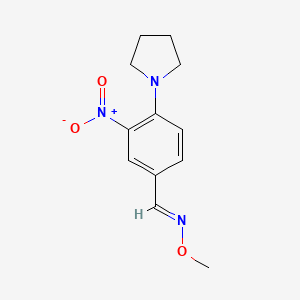


![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)

![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)

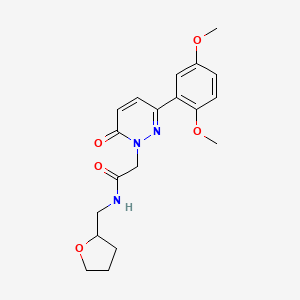
![2-Cyclopropyl-4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2370918.png)